1-(Benzyloxy)-4-(3-chloropropoxy)benzene
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic ether compounds with multiple substituents. The compound is officially designated as this compound, indicating a benzene ring core with two distinct ether substituents positioned in the para configuration. The benzyloxy group, representing a phenylmethoxy substituent, occupies the primary position, while the 3-chloropropoxy group, consisting of a three-carbon chain terminating in chlorine, occupies the para position relative to the benzyloxy substituent. This nomenclature system clearly delineates the structural hierarchy and substitution pattern essential for unambiguous chemical identification.
The Chemical Abstracts Service registry number 913851-45-3 provides the unique identifier for this compound within chemical databases and literature. Alternative nomenclature systems may describe this compound through different approaches, including the use of functional group priority rules that emphasize the phenolic ether character. The systematic name construction follows the principle of identifying the longest carbon chain or most complex ring system as the parent structure, with subsequent substituents named as prefixes in alphabetical order when multiple functional groups are present.
The molecular formula C₁₆H₁₇ClO₂ reflects the elemental composition and provides fundamental information about the degree of unsaturation and potential isomeric variations. The presence of chlorine as a heteroatom introduces specific chemical reactivity patterns and influences both physical properties and synthetic accessibility. The compound classification as an aromatic ether with halogenated alkyl substituents places it within a well-defined chemical category with predictable behavior patterns and synthetic methodologies.
Molecular Structure Analysis: Bond Connectivity and Stereoelectronic Features
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by specific bond connectivity patterns and stereoelectronic interactions. The central benzene ring serves as the structural foundation, with carbon-oxygen ether linkages extending to create two distinct substituent chains. The Simplified Molecular Input Line Entry System representation ClCCCOC1=CC=C(OCC2=CC=CC=C2)C=C1 provides a detailed connectivity map showing the precise bonding sequence from the chlorinated terminus through the propoxy chain to the benzene core and subsequently to the benzyloxy substituent.
The stereoelectronic features of this compound include significant conformational flexibility within the propoxy chain, allowing for multiple rotational conformers around the carbon-carbon and carbon-oxygen single bonds. The benzyloxy group introduces additional conformational complexity through rotation around the methylene bridge connecting the two aromatic systems. The para-substitution pattern on the central benzene ring creates a symmetrical electronic environment that influences both the physical properties and chemical reactivity of the compound. The electron-donating character of the ether oxygen atoms provides stabilization to the aromatic system through resonance effects.
Bond length analysis reveals typical aromatic carbon-carbon distances within the benzene rings, approximately 1.39 Angstroms, while the ether carbon-oxygen bonds exhibit standard single bond characteristics of approximately 1.43 Angstroms. The carbon-chlorine bond at the propoxy terminus displays the characteristic longer bond length of approximately 1.78 Angstroms, consistent with the larger atomic radius of chlorine compared to other halogen substituents. These bond distances contribute to the overall molecular geometry and influence intermolecular interactions.
The dihedral angles between aromatic planes in related benzyloxy compounds suggest potential π-π stacking interactions when multiple molecules are present in crystalline or solution phases. Computational studies of similar compounds indicate favorable conformations that minimize steric hindrance while maximizing stabilizing interactions between aromatic systems and ether functional groups.
Crystallographic Data and Conformational Dynamics
Crystallographic analysis of structurally related compounds provides valuable insights into the solid-state organization and conformational preferences of this compound. Studies of similar benzyloxy-substituted benzene derivatives reveal typical crystalline packing arrangements characterized by intermolecular interactions between aromatic systems and hydrogen bonding networks involving ether oxygen atoms. The crystal structure analysis of 1-benzyloxy-4-chlorobenzene, a structurally related compound, demonstrates orthorhombic crystal symmetry with space group Pna2₁, indicating specific packing preferences for benzyloxy-substituted aromatic systems.
The conformational dynamics of this compound class involve rotational freedom around ether linkages and flexibility within alkyl chains. Related compounds such as 1,4-bis(3-chloropropoxy)benzene exhibit monoclinic crystal systems with P2₁/c space group symmetry, providing precedent for the crystallographic behavior of compounds containing chloropropoxy substituents. The melting point of 339 Kelvin reported for the bis-substituted analog suggests thermal stability characteristics that may extend to the mono-substituted benzyloxy derivative under investigation.
Intermolecular interactions within crystal lattices of benzyloxy compounds typically involve weak carbon-hydrogen to π interactions between aromatic systems and van der Waals forces between alkyl chains. The presence of chlorine atoms introduces additional dipole-dipole interactions that influence crystal packing efficiency and thermal properties. Density measurements for related compounds indicate solid-state densities in the range of 1.3 to 1.4 grams per cubic centimeter, suggesting efficient packing arrangements that maximize intermolecular contacts while minimizing void space.
The conformational landscape of the flexible propoxy chain allows for multiple energy minima corresponding to different rotational states around carbon-carbon and carbon-oxygen bonds. Computational modeling of similar compounds suggests preferred conformations that position the chlorine atom away from the aromatic system to minimize unfavorable electrostatic interactions while maintaining optimal ether oxygen coordination.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Profiles
Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular framework through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals typically appear in the 6.8 to 7.4 parts per million region, with the para-disubstituted benzene ring displaying a characteristic AB system or near-equivalent multipicity pattern. The benzyloxy methylene protons exhibit distinctive chemical shifts around 5.0 parts per million due to deshielding by both ether oxygen and aromatic π-systems.
The propoxy chain protons display characteristic patterns with the methylene adjacent to the ether oxygen appearing around 4.0 parts per million, while the central methylene group resonates near 2.2 parts per million as reported for structurally similar compounds. The terminal methylene bearing the chlorine substituent typically appears around 3.7 parts per million, reflecting the deshielding effect of the electronegative chlorine atom. Integration ratios confirm the expected proton counts for each structural component, providing quantitative verification of the molecular formula.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group identity and molecular connectivity. The aromatic carbon-hydrogen stretching vibrations appear around 3085 wavenumbers, while aliphatic carbon-hydrogen stretches occur near 2957 wavenumbers. The ether carbon-oxygen stretching vibrations manifest around 1032 wavenumbers, providing definitive evidence for ether linkage presence. Aromatic carbon-carbon framework vibrations appear in the 1541 and 1351 wavenumber regions, confirming the presence of substituted benzene rings.
Mass spectrometry analysis yields the molecular ion peak at mass-to-charge ratio 276, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the chloropropoxy substituent, generating fragments at characteristic mass values that confirm structural assignments. The base peak often corresponds to the benzyloxy-substituted benzene fragment, reflecting the stability of the aromatic ether system. Additional fragmentation involves stepwise loss of alkyl groups and halogen atoms, creating a characteristic fragmentation fingerprint for structural identification.
Structure
2D Structure
Properties
IUPAC Name |
1-(3-chloropropoxy)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYYBCNFCLZBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651969 | |
| Record name | 1-(Benzyloxy)-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913851-45-3 | |
| Record name | 1-(Benzyloxy)-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Benzyloxy)-4-(3-chloropropoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a benzyloxy group and a 3-chloropropoxy substituent, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The benzyloxy group can facilitate binding with enzymes and receptors, potentially modulating several biological pathways. The chloropropoxy group may enhance lipophilicity, improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.
Data Table: Biological Activities
| Activity | Type | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | Inhibits growth of Gram-positive bacteria | |
| Antifungal | Fungicidal Activity | Effective against Candida species | |
| Anticancer | Apoptosis Induction | Induces cell death in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus, suggesting its potential as a novel antibacterial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on breast cancer cell lines to assess the anticancer effects of the compound. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer drug candidate.
Research Findings
Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the chloropropoxy group can significantly affect the compound's efficacy against target cells .
Scientific Research Applications
Organic Synthesis
Reagents and Intermediates
1-(Benzyloxy)-4-(3-chloropropoxy)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and functionalized compounds. For instance, it can be involved in reactions that lead to the synthesis of complex organic molecules through nucleophilic substitution or coupling reactions.
Case Study: Synthesis of Aromatic Compounds
A notable application is its role in synthesizing aromatic compounds. In a study involving the selective cleavage of alkyl ethers using cationic bis(phosphine)iridium catalysts, this compound was used as a substrate to produce desired products efficiently under mild conditions. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in synthetic organic chemistry .
Medicinal Chemistry
Potential Therapeutic Applications
Research has indicated that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. The chloropropoxy group can enhance the lipophilicity and bioavailability of compounds, making them suitable candidates for drug development.
Case Study: Anticancer Activity
In a recent investigation, compounds derived from this compound were evaluated for their anticancer properties. The studies revealed that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology. These findings highlight the importance of this compound in developing new anticancer agents .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymer synthesis. Its ability to undergo polymerization reactions makes it valuable for creating novel polymeric materials with tailored properties.
Case Study: Polymerization Techniques
Research focused on the copolymerization of this compound with other monomers has demonstrated the formation of materials with enhanced thermal stability and mechanical strength. These polymers have potential applications in coatings, adhesives, and composite materials, showcasing the versatility of this compound in material applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chloropropoxy Side Chain
The terminal chlorine in the 3-chloropropoxy group undergoes Sₙ2 reactions with nucleophiles:
Example Reaction
-
Ammonolysis : Reaction with NH₃ or amines (e.g., benzylamine) in chlorobenzene under phase-transfer catalysis (PTC) yields 3-aminopropoxy derivatives .
Kinetic Data
| Nucleophile | Conditions | Product Yield |
|---|---|---|
| Benzylamine | PTC, 60°C, 3 h | 73% |
| KCN | DMF, 80°C | 68% |
Elimination Reactions and Byproduct Formation
Under basic conditions, the 3-chloropropoxy group can undergo dehydrohalogenation :
-
Base-induced elimination : K₂CO₃ in DMF promotes β-elimination, forming 1-(benzyloxy)-4-(allyloxy)benzene .
Mechanism
Stability and Degradation Pathways
Hydrolytic Stability
-
Acidic conditions : Benzyloxy group cleaves via H⁺-catalyzed hydrolysis (e.g., HCl/EtOH), generating 4-(3-chloropropoxy)phenol .
-
Alkaline conditions : 3-chloropropoxy chain undergoes hydrolysis to 3-hydroxypropoxy derivatives .
Thermal Stability
Benzyl Group Deprotection
-
Hydrogenolysis : H₂/Pd-C selectively removes the benzyloxy group, yielding 4-(3-chloropropoxy)phenol .
Cross-Coupling Reactions
-
Suzuki-Miyaura : The aromatic ring participates in Pd-catalyzed coupling with arylboronic acids (e.g., to install biaryl systems) .
Optimized Conditions
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 82% |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Bis(3-chloropropoxy)benzene
- Structure : Contains two 3-chloropropoxy groups at the 1- and 4-positions of the benzene ring.
- Synthesis: Prepared by reacting hydroquinone with 1-bromo-3-chloropropane in acetone using K₂CO₃ as a base, achieving 76% yield .
- Applications : Used to synthesize diketopyrrolopyrrole pigments with strong fluorescence.
- Key Difference : The absence of a benzyloxy group reduces steric hindrance, enhancing crystallinity and intermolecular interactions (e.g., C–H···π interactions) .
4-(Benzyloxy)benzyl Chloride
- Structure : Features a benzyloxy group at the 4-position and a chloromethyl (–CH₂Cl) group directly attached to the benzene ring.
- Properties : Higher reactivity due to the labile benzylic chloride, enabling nucleophilic substitutions. Melting point: 77–79°C .
- Applications : Intermediate in pyrimidine and ether synthesis.
- Key Difference : The chloromethyl group offers distinct reactivity compared to the chloropropyl chain in the target compound, favoring direct alkylation over chain elongation .
1-(Benzyloxy)-4-(trifluoromethyl)benzene
- Structure : Substituted with a benzyloxy group and a trifluoromethyl (–CF₃) group.
- Electrochemical Behavior : Exhibits pH-dependent oxidation peaks at +1.05 V (pH 3) and +1.40 V (pH 8) due to the electron-withdrawing CF₃ group, which stabilizes radical intermediates .
- Applications : Studied as a fluoxetine analogue for neuropharmacological research.
- Key Difference : The –CF₃ group increases hydrophobicity and metabolic stability compared to the chloropropoxy chain .
1-Chloro-4-(prop-2-en-1-yloxy)benzene
- Structure : Contains an allyloxy (–O–CH₂–CH=CH₂) group and a chlorine atom at the 1- and 4-positions, respectively.
- Reactivity : The allyl ether enables Diels-Alder reactions or radical polymerizations.
- Applications : Precursor for agrochemicals and polymer crosslinking agents.
- Key Difference : The unsaturated allyl group provides distinct reactivity pathways (e.g., cycloadditions) unavailable in the saturated chloropropoxy chain .
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Preparation of 1-(Benzyloxy)-3-chloropropane Intermediate
This intermediate is synthesized by reacting 3-chloro-1-propanol with benzyl bromide in the presence of a phase transfer catalyst and a base, typically sodium hydroxide.
Experimental Procedure (Adapted from WO2014118606A2 patent):
| Reagents | Quantity | Conditions |
|---|---|---|
| 3-Chloro-1-propanol | 1.0 kg | - |
| Benzyl bromide | 1.646 kg | - |
| Tetra-n-butylammonium bromide | 0.17 kg | Phase transfer catalyst |
| Sodium hydroxide (aqueous) | 2.65 kg in 3 L H2O | Added slowly at 25-35°C |
| Solvent: Dichloromethane | 5.0 L | Stirred 5-10 min at 25-35°C |
| Reaction temperature | 42-48°C | Heated for 4 hours |
- After reaction completion, the mixture is cooled to 10-20°C.
- The organic layer is separated and washed sequentially with aqueous HCl (pH ~4), sodium bicarbonate solution (pH > 8), and dried.
- The product is isolated by vacuum distillation below 50°C, yielding an oily mass with approximately 95% yield.
This step efficiently produces 1-(benzyloxy)-3-chloropropane with high purity and yield.
Alkylation of Hydroxybenzene Derivative to Form Target Compound
The next step involves the nucleophilic substitution of a hydroxy group on 4-hydroxybenzyl or 4-hydroxyphenyl derivatives with the prepared 1-(benzyloxy)-3-chloropropane.
- Under nitrogen atmosphere, dimethylformamide (DMF) is used as solvent.
- A base such as N,N-diisopropylethylamine is added to deprotonate the hydroxy group.
- Sodium bromide may be added to facilitate halide exchange and improve reaction kinetics.
- The chloropropyl intermediate is slowly added to the reaction mixture.
- The mixture is heated at 84-90°C for 12 hours to ensure complete alkylation.
- Upon completion, the reaction mixture is cooled and quenched with water and acid/base washes to remove impurities.
- The product is extracted with organic solvents such as cyclohexane or ethyl acetate and purified by vacuum distillation.
Yields: Typically, this alkylation step yields the desired this compound in about 89-95% yield depending on reaction scale and conditions.
Alternative Synthetic Routes
- Some methods involve the use of benzyl-protected hydroxypropyl intermediates followed by selective substitution and deprotection steps.
- Catalytic hydrogenolysis can be employed for debenzylation if required in downstream synthesis.
- Phase transfer catalysis is a common approach to enhance reaction rates and selectivity.
Summary Table of Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Formation of 1-(Benzyloxy)-3-chloropropane | 3-chloro-1-propanol, benzyl bromide, tetrabutylammonium bromide, NaOH | Dichloromethane | 42-48 | 4 hours | 95 | Phase transfer catalysis |
| 2. Alkylation to form target | Hydroxybenzene derivative, NaBr, DIPEA | DMF | 84-90 | 12 hours | 89-95 | Under nitrogen atmosphere |
| 3. Work-up & purification | Acid/base washes, organic extraction | Cyclohexane/ethyl acetate | Ambient | - | - | Vacuum distillation below 50°C |
Research Findings and Considerations
- The use of phase transfer catalysts like tetrabutylammonium bromide significantly improves the efficiency of ether formation reactions involving halohydrins and benzyl halides.
- Maintaining controlled temperature ranges (25-50°C for intermediate formation, 84-90°C for alkylation) is critical for high yield and purity.
- The reaction work-up involving sequential acid and base washes ensures removal of residual inorganic salts and unreacted starting materials.
- Vacuum distillation under mild conditions preserves the integrity of the chloropropoxy ether functionality.
- Alternative solvents such as DMF are preferred for alkylation due to their ability to dissolve both organic and inorganic reagents and stabilize transition states.
Q & A
Q. What are the standard synthetic routes for 1-(Benzyloxy)-4-(3-chloropropoxy)benzene, and what experimental conditions are optimal?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example:
- Nucleophilic Substitution : React 1-(benzyloxy)-4-hydroxybenzene with 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ or NaH to deprotonate the hydroxyl group. Reaction temperatures range from 60–80°C for 12–24 hours .
- Alternative Route : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 3-chloropropanol with a benzyloxy-substituted phenol derivative.
Q. Optimization Tips :
- Solvent polarity affects reaction rate; DMSO accelerates substitution but may increase side products.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) or GC-MS.
Q. How should researchers purify and characterize this compound to ensure high yield and purity?
- Purification :
- Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted starting materials.
- Column Chromatography : Silica gel with hexane:EtOAc (gradient elution from 8:2 to 6:4) .
- Characterization :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 4.15 (t, -OCH₂CH₂Cl), 5.05 (s, PhCH₂O-) | |
| FT-IR | 1100 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl) | |
| HRMS | [M+H]⁺ calc. 290.0712, observed 290.0708 |
Q. What are the common nucleophilic substitution reactions involving the 3-chloropropoxy group?
- The 3-chloropropoxy group undergoes substitution with:
- Amines : Forms 3-aminopropoxy derivatives (e.g., for drug conjugates) in DMF at 100°C .
- Thiols : Produces sulfides (e.g., 3-mercaptopropoxy analogs) using NaSH in ethanol .
- Challenges : Competing elimination reactions may occur; use bulky amines or lower temperatures to suppress β-hydride elimination.
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when varying substituents on the benzene ring?
- Root Cause Analysis :
- Electron-Withdrawing Groups (EWGs) : Reduce nucleophilicity of the hydroxyl group, requiring harsher conditions (e.g., higher temps or stronger bases) .
- Steric Hindrance : Ortho-substituents slow substitution; consider microwave-assisted synthesis to enhance kinetics.
- Mitigation : Use standardized substrates (e.g., nitro or methoxy analogs) as controls to isolate substituent effects .
Q. What advanced analytical techniques are recommended for confirming molecular structure and purity?
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (e.g., analogous structures in ).
- GC-MS/MS : Detect trace impurities (<0.1%) in batch-to-batch comparisons.
- Stability Studies :
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 77–79°C | |
| Thermal Stability | Stable up to 150°C (N₂) |
Q. What strategies optimize the compound’s stability under different storage conditions?
- Storage Recommendations :
- Short-Term : Store in amber vials at –20°C under argon.
- Long-Term : Lyophilize and keep in desiccators with silica gel .
- Decomposition Pathways : Hydrolysis of the chloropropoxy group in humid environments; monitor via Cl⁻ ion chromatography.
Q. How to design experiments to study the compound’s biological activity while ensuring reproducibility?
- In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility Enhancement : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
- Controls : Include structurally similar analogs (e.g., 3-bromopropoxy derivatives) to isolate chlorine’s role in activity .
Contradictions and Troubleshooting
- Discrepancies in Reaction Yields :
- Example : Lower yields reported for nitro-substituted analogs may stem from reduced nucleophilicity. Address by using phase-transfer catalysts (e.g., TBAB) .
- Analytical Data Mismatches :
Key Safety Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
